Piperazine, 1-(2-fluorophenyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-(2-fluorophenyl)-, dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The 1-(2-fluorophenyl) substitution indicates that a fluorophenyl group is attached to the piperazine ring at the first nitrogen atom. The dihydrochloride form means that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-(2-fluorophenyl)piperazine, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another common method is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods
Industrial production of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of piperazine compounds with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-fluorophenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperazines .
Scientific Research Applications
Piperazine, 1-(2-fluorophenyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Piperazine derivatives are known for their pharmaceutical properties, and this compound is investigated for its potential therapeutic uses.
Mechanism of Action
The mechanism of action of piperazine, 1-(2-fluorophenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on serotonin receptors, particularly the 5-HT1A receptor, where it functions as an agonist . It also has affinity for the 5-HT2A and 5-HT2C receptors . Additionally, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure but with the fluorophenyl group at the 4-position.
Para-Fluorophenylpiperazine: Another fluorophenyl-substituted piperazine with similar pharmacological properties.
Properties
Molecular Formula |
C10H15Cl2FN2 |
---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-(2-fluorophenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H |
InChI Key |
RVLGFJCJUIKZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2F.Cl.Cl |
Origin of Product |
United States |
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